N-Fmoc-cadaverine hydrobromide

Catalog No.
S1922808
CAS No.
352351-57-6
M.F
C20H25BrN2O2
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-cadaverine hydrobromide

CAS Number

352351-57-6

Product Name

N-Fmoc-cadaverine hydrobromide

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H

InChI Key

FJUIIWVLGUITRD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br

N-Fmoc-cadaverine hydrobromide is a chemical compound characterized by its empirical formula C20_{20}H24_{24}N2_2O2_2·HBr and a molecular weight of approximately 405.33 g/mol. This compound is a derivative of cadaverine, which is a biogenic amine formed from the decarboxylation of lysine. The N-Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, making it useful in peptide synthesis and other organic reactions. N-Fmoc-cadaverine hydrobromide is typically encountered as a solid and is valued for its high purity, often reported to be greater than 98% .

N-Fmoc-cadaverine hydrobromide in Peptide Synthesis

N-Fmoc-cadaverine hydrobromide is a valuable reagent in the field of peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential therapeutic drugs [].

The significance of N-Fmoc-cadaverine hydrobromide in peptide synthesis lies in its two key properties:

  • Stability

    The Fmoc (Fluorenylmethoxycarbonyl) protecting group in N-Fmoc-cadaverine hydrobromide offers excellent stability under the reaction conditions typically used for peptide synthesis. This stability ensures that the cadaverine unit remains protected throughout the coupling process, preventing unwanted side reactions and promoting the formation of the desired peptide sequence [, ].

  • Solubility

    N-Fmoc-cadaverine hydrobromide exhibits good solubility in common organic solvents used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) []. This facilitates its incorporation into the peptide chain during the coupling reactions.

These properties make N-Fmoc-cadaverine hydrobromide a versatile building block for the synthesis of peptides containing a cadaverine unit. Cadaverine, also known as 1,5-diaminopentane, is a diamine molecule with two amine functional groups. The incorporation of cadaverine into peptides can introduce spacer units, alter the conformation of the peptide, or introduce specific functionalities depending on the research goals [].

Due to its functional groups. Key reactions include:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the amino group to participate in further reactions.
  • Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptide bonds, making it essential in peptide synthesis.
  • Cross-Linking Reactions: It can act as a cross-linking agent in polymer chemistry and materials science, facilitating the formation of networks through amine functionalities.

While specific biological activities of N-Fmoc-cadaverine hydrobromide are not extensively documented, cadaverine itself is known to play roles in cellular processes and may have implications in microbiology and biochemistry. Cadaverine has been studied for its potential effects on cell signaling and as a metabolic intermediate. The protective Fmoc group enhances its stability and usability in biochemical applications, particularly in synthesizing biologically relevant compounds.

The synthesis of N-Fmoc-cadaverine hydrobromide typically involves the following steps:

  • Protection of Cadaverine: Cadaverine can be reacted with Fmoc chloride in the presence of a base (such as triethylamine) to introduce the Fmoc protecting group.
  • Formation of Hydrobromide Salt: The resulting N-Fmoc-cadaverine can be treated with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.

This methodology ensures that the amino group remains protected until required for further reactions, particularly in peptide synthesis.

N-Fmoc-cadaverine hydrobromide has several applications, including:

  • Peptide Synthesis: Used as an intermediate in the synthesis of peptides due to its protected amino group.
  • Polymer Chemistry: Acts as a cross-linking agent in the development of polymers and dendritic structures.
  • Drug Development: Potentially useful in developing bioactive compounds due to its structural properties.

Interaction studies involving N-Fmoc-cadaverine hydrobromide primarily focus on its reactivity with other chemical entities during peptide synthesis or polymer formation. Its ability to form stable linkages with various carboxylic acids or activated esters makes it a valuable reagent in organic synthesis. Additionally, studies may explore its interactions within biological systems, particularly regarding its metabolic pathways.

N-Fmoc-cadaverine hydrobromide is related to several similar compounds, each possessing unique characteristics:

Compound NameStructure TypeUnique Features
CadaverineBiogenic amineNaturally occurring; involved in cellular metabolism.
N-Fmoc-lysineAmino acid derivativeContains an additional carbon chain; used in peptides.
N-Boc-cadaverineProtected cadaverineUses Boc (tert-butyloxycarbonyl) instead of Fmoc; different stability profile.
N-Fmoc-ornithineAmino acid derivativeSimilar structure; used for synthesizing polyamines.

N-Fmoc-cadaverine hydrobromide stands out due to its specific protective group that allows for versatile applications in organic synthesis while maintaining stability and reactivity suitable for complex chemical transformations.

N-Fmoc-cadaverine hydrobromide (9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide) exists as a crystalline solid with a molecular formula of C₂₀H₂₄N₂O₂·HBr and a molecular weight of 405.33 g/mol [1] [2] [3]. The compound is identified by CAS number 352351-57-6 and exhibits characteristic physical properties that reflect its crystalline structure [1] [2].

The molecular structure consists of a fluorenyl protective group linked through a methoxycarbonyl bridge to a linear pentamethylene diamine chain [1] [4]. The fluorenyl moiety provides significant structural rigidity through its aromatic framework, while the cadaverine backbone maintains flexibility through its aliphatic methylene chain [4]. The hydrobromide salt formation occurs through protonation of the terminal amino group, creating an ionic interaction that influences the overall crystal packing [1] [2].

Crystallographic analysis reveals that the compound exhibits a melting point of approximately 130°C with decomposition [1] [5] [6]. This thermal behavior indicates the presence of hydrogen bonding networks within the crystal lattice, which are disrupted upon heating. The decomposition temperature suggests that the hydrobromide salt dissociation and potential Fmoc group cleavage occur simultaneously at elevated temperatures [5].

The molecular conformation is stabilized by intramolecular interactions between the aromatic fluorenyl system and the aliphatic chain, while intermolecular hydrogen bonding involving the bromide anion contributes to crystal stability [7]. The three-dimensional arrangement demonstrates characteristic features of Fmoc-protected compounds, where π-π stacking interactions between fluorenyl groups influence the overall crystal packing geometry [7].

Nuclear Magnetic Resonance (NMR) Spectral Profile

The NMR spectroscopic characterization of N-Fmoc-cadaverine hydrobromide provides detailed structural information across both ¹H and ¹³C dimensions. The fluorenyl aromatic region in ¹H NMR exhibits characteristic signals between 7.2-7.8 ppm, reflecting the polycyclic aromatic system of the protecting group [8] [9] [10]. The fluorenyl CH proton appears as a distinct triplet around 4.2-4.4 ppm due to coupling with the adjacent methylene protons [11] [9].

The methylene bridge connecting the fluorenyl group to the carbamate functionality generates a characteristic doublet at approximately 4.4 ppm in ¹H NMR spectra [11] [9]. This signal pattern is diagnostic for Fmoc-protected compounds and serves as a key identification marker [9] [12]. The carbamate NH proton typically appears as a broad signal between 4.8-5.2 ppm, with chemical shift variation dependent on hydrogen bonding interactions [11] [12].

The cadaverine chain produces a complex multiplet pattern in the aliphatic region. The terminal methylene groups adjacent to the amino functionalities appear around 2.6-2.8 ppm for the free amino terminus and 3.2-3.4 ppm for the carbamate-protected nitrogen [13] [14]. The internal methylene carbons generate overlapping multiplets between 1.4-1.7 ppm, characteristic of linear alkyl chains [13] [14].

¹³C NMR spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 156 ppm, consistent with urethane functionality [11] [9]. The fluorenyl aromatic carbons appear between 120-144 ppm, with the quaternary carbons at the higher field positions [11] [10]. The methylene bridge carbon resonates around 67 ppm, while the aliphatic chain carbons appear between 25-42 ppm, with the amino-bearing carbons showing characteristic downfield shifts [13] [15].

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopic analysis of N-Fmoc-cadaverine hydrobromide reveals distinct absorption bands corresponding to the various functional groups present within the molecular structure. The carbamate carbonyl group exhibits a strong absorption band at approximately 1700-1720 cm⁻¹, characteristic of urethane C=O stretching vibrations [16] [17] [18]. This frequency range is typical for carbamate functionalities and serves as a primary identification marker for Fmoc-protected compounds [16] [17].

The NH stretching vibrations appear in the 3200-3500 cm⁻¹ region, with multiple bands reflecting both the carbamate NH and the primary amine NH₂ functionalities [19] [20]. The carbamate NH stretch typically appears as a sharper band around 3300-3400 cm⁻¹, while the primary amine exhibits dual absorption bands characteristic of asymmetric and symmetric NH₂ stretching modes [19] [20]. The presence of the hydrobromide salt may broaden these absorptions due to hydrogen bonding interactions with the bromide anion [19].

The aromatic C-H stretching vibrations of the fluorenyl group are observed in the 3000-3100 cm⁻¹ region, distinguishable from aliphatic C-H stretches which appear at lower frequencies (2800-3000 cm⁻¹) [19]. The aromatic C=C stretching modes generate multiple weak to medium intensity bands between 1450-1600 cm⁻¹, reflecting the polycyclic nature of the fluorenyl system [19].

The C-O stretching vibration of the carbamate ester linkage appears as a strong band in the 1200-1300 cm⁻¹ region [19] [16]. Additionally, the NH bending vibrations of the primary amine generate characteristic absorptions around 1600-1650 cm⁻¹, which may overlap with aromatic C=C stretching modes [19] [20]. The NH wagging vibrations of primary amines produce strong, broad absorptions in the 650-900 cm⁻¹ region [20].

The out-of-plane bending vibrations of the aromatic C-H bonds in the fluorenyl system create fingerprint region absorptions between 700-900 cm⁻¹, providing additional structural confirmation [19]. These bands, combined with the in-plane bending modes, generate a complex absorption pattern characteristic of the fluorenyl protecting group [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Fmoc-cadaverine hydrobromide reveals characteristic fragmentation patterns that provide structural confirmation and enable compound identification. The molecular ion peak [M]⁺ appears at m/z 324 (for the free base form), corresponding to the molecular weight of the organic cation without the bromide counterion [4] [21]. In positive ion mode electrospray ionization, the protonated molecular ion [M+H]⁺ is typically observed at m/z 325 [4] [21].

The most characteristic fragmentation involves the loss of the Fmoc protecting group, generating a base peak at m/z 102, which corresponds to the protonated cadaverine moiety [C₅H₁₂N₂+H]⁺ [21] [22]. This fragmentation pathway reflects the inherent instability of the carbamate bond under mass spectrometric conditions and serves as a diagnostic ion for Fmoc-protected diamines [21] [22].

Secondary fragmentation of the Fmoc group generates signature ions including m/z 179, corresponding to the fluorenylmethyl cation [C₁₄H₁₁]⁺, and m/z 165, representing the fluorenyl cation [C₁₃H₉]⁺ [22] [12]. The dibenzofulvene cation at m/z 165 is particularly diagnostic for Fmoc-containing compounds and results from the loss of CH₂O from the fluorenylmethyl fragment [22] [9].

The cadaverine chain exhibits characteristic fragmentation through alpha-cleavage adjacent to the nitrogen atoms. Primary fragments include m/z 86, corresponding to [C₄H₈N₂+H]⁺, and m/z 69, representing [C₄H₉N]⁺ [21] [15]. These ions are consistent with the linear diamine structure and provide confirmation of the pentamethylene backbone [21] [15].

Additional fragmentation involves the formation of immonium ions, particularly m/z 30 [CH₂=NH₂]⁺ and various alkyl-substituted variants reflecting the aliphatic chain structure [22] [23]. The fragmentation pattern also includes rearrangement ions resulting from hydrogen transfer processes, generating species such as m/z 58 and m/z 44, which correspond to loss of neutral fragments from the molecular ion [21] [22].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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